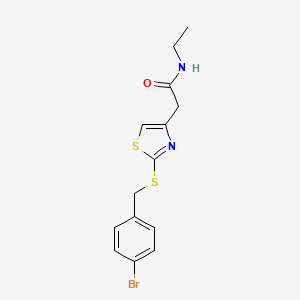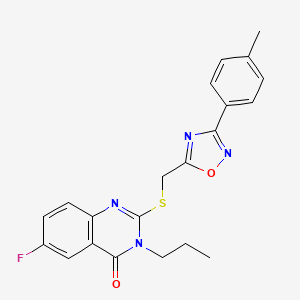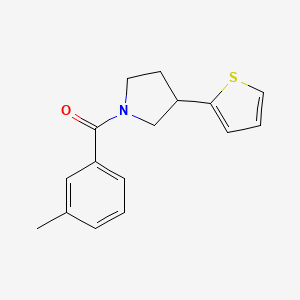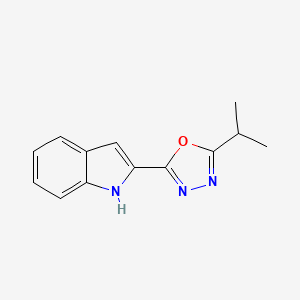
5-Bromo-8-chloro-1,2-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a chemical compound with the CAS Number: 1344309-71-2 . It has a molecular weight of 258.5 and its IUPAC name is 5-bromo-8-chloro-2 (1H)-quinolinone . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one is 1S/C9H5BrClNO/c10-6-2-3-7 (11)9-5 (6)1-4-8 (13)12-9/h1-4H, (H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one include a molecular weight of 258.5 and a molecular formula of C9H5BrClNO . It is a powder that is stored at room temperature . Unfortunately, the search for additional physical and chemical properties expired without results.Aplicaciones Científicas De Investigación
Chemical Properties
“5-Bromo-8-chloro-1,2-dihydroquinolin-2-one” is a chemical compound with the CAS Number: 1344309-71-2 . It has a molecular weight of 258.5 and is usually stored at room temperature . It is typically available in powder form .
Pharmaceutical Research
The quinoline moiety, which is part of the structure of “5-Bromo-8-chloro-1,2-dihydroquinolin-2-one”, is known for its biologically and pharmacological activities . More than 13,000 derivatives of quinoline are reported, and over 100 naturally occurring molecules display this motif .
Synthesis of Fused Ring Systems
Quinolin-2,4-dione derivatives, which are structurally similar to “5-Bromo-8-chloro-1,2-dihydroquinolin-2-one”, have been used in the synthesis of fused ring systems . These fused ring systems are often found in biologically active compounds .
Inhibitor of RNA-dependent RNA Polymerase
A known drug derived by 4-hydroxy-2 (1 H)-quinolinone, which is structurally similar to “5-Bromo-8-chloro-1,2-dihydroquinolin-2-one”, has been described to be an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Antagonist at the Glycine Site of the NMDA Receptor
L-701,324, a compound structurally similar to “5-Bromo-8-chloro-1,2-dihydroquinolin-2-one”, is a selective antagonist at the glycine site of the NMDA receptor . It has been shown to counteract haloperidol-induced muscle rigidity in rats .
Building Block in Pharmaceutical Research
Halogenated building blocks, such as “5-Bromo-8-chloro-1,2-dihydroquinolin-2-one”, are used in a wide range of applications, including pharmaceutical research into treating diseases like Huntington’s disease .
Safety and Hazards
The safety information for 5-Bromo-8-chloro-1,2-dihydroquinolin-2-one includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound .
Propiedades
IUPAC Name |
5-bromo-8-chloro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJFXRRKKZAHKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione](/img/structure/B2372197.png)
![5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2372200.png)
![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/structure/B2372201.png)
![3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2372202.png)


![Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)-](/img/structure/B2372207.png)
![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2372209.png)
![(E)-4-(Dimethylamino)-N-[1-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)cyclobutyl]but-2-enamide](/img/structure/B2372210.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)

